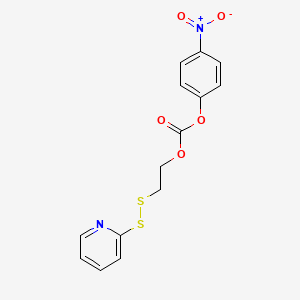

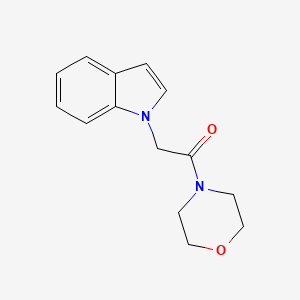

![molecular formula C22H23N3O3 B2980796 3-(1-(2-([1,1'-Biphenyl]-4-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2034388-75-3](/img/structure/B2980796.png)

3-(1-(2-([1,1'-Biphenyl]-4-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Piperidine is an organic compound with the molecular formula (CH2)5NH . This heterocyclic amine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–). It is a colorless liquid with an odor described as objectionable, typical of amines .

Synthesis Analysis

Piperidine can be synthesized through various methods. One efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex was developed . A variety of five-, six-, and seven-membered cyclic amines were synthesized in good to excellent yields .Chemical Reactions Analysis

The chemical reactions involving piperidine have been studied extensively. For instance, a simple, one-pot preparation of cyclic amines via efficient chlorination of amino alcohols with use of SOCl2 obviates the need for the classical N-protection/O-activation/cyclization/deprotection sequence commonly employed for this type of transformation .Applications De Recherche Scientifique

ABCB1 Inhibitory Properties

- Imidazolidin-2,4-dione derivatives have shown potent inhibitory action on the ABCB1 pump, which is significant in cancer research for modulating efflux in cancer cells, especially in the case of multidrug resistance cells. These derivatives have exhibited cytotoxic and antiproliferative properties in T-lymphoma cells (Żesławska et al., 2019).

Antinociceptive Effects

- Imidazolidine derivatives like hydantoins have been studied for their antinociceptive effects in mice. These compounds, synthesized from amino acids like glycine, have shown efficacy in reducing pain responses in animal models (Queiroz et al., 2015).

Antimicrobial Activity

- Thiazolidine-2,4-diones, which are structurally similar, have been synthesized and tested for their antibacterial and antifungal activities. These compounds have shown good activity against gram-positive bacteria and excellent antifungal activity (Prakash et al., 2011).

Structural and Combinatorial Analysis

- Studies have been conducted on the synthesis and structural analysis of imidazolidine-2,4-dione derivatives, exploring their molecular geometry and interactions. These insights are valuable for understanding the stability and reactivity of such compounds (Prasad et al., 2018).

Hypoglycemic Activity

- Imidazopyridine thiazolidine-2,4-diones have been designed, synthesized, and evaluated for their hypoglycemic activity, demonstrating their potential in diabetes treatment (Oguchi et al., 2000).

Anticancer Activity

- Piperazine-2,6-dione derivatives have been synthesized and evaluated for their anticancer activity, showing promising results against various cancer cell lines (Kumar et al., 2013).

Mécanisme D'action

Imidazolidine-2,4-dione

This is a type of imidazole, a five-membered ring structure containing two nitrogen atoms. Imidazoles are key components in many biologically active molecules and are used in a variety of applications, including pharmaceuticals and agrochemicals .

1,1’-Biphenyl-4-yl

This is a type of biphenyl, a molecule that consists of two connected phenyl rings. Biphenyl structures are found in various organic compounds and can have diverse properties depending on their substitution patterns .

Propriétés

IUPAC Name |

3-[1-[2-(4-phenylphenyl)acetyl]piperidin-4-yl]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3/c26-20(14-16-6-8-18(9-7-16)17-4-2-1-3-5-17)24-12-10-19(11-13-24)25-21(27)15-23-22(25)28/h1-9,19H,10-15H2,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRKDNLYWVLBHEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CNC2=O)C(=O)CC3=CC=C(C=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]propanoic acid](/img/structure/B2980713.png)

![4-(6-methoxy-2H-chromen-3-yl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2980720.png)

![4-[(4-Chlorobenzyl)sulfanyl]aniline](/img/structure/B2980721.png)

![3-(4-Methylpiperazin-1-yl)benzo[d]isothiazole](/img/structure/B2980726.png)

![2-Chloro-N-[(2,5-dimethylfuran-3-yl)methyl]-N-(4-methoxycyclohexyl)acetamide](/img/structure/B2980728.png)

![2-[[2-(3-Methylphenyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-1-thiophen-2-ylethanone](/img/structure/B2980734.png)